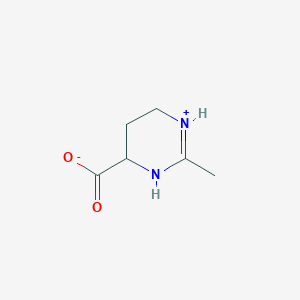

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine

Description

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine (THP(B)), also identified as ectoine in halophilic bacteria , is a tetrahydropyrimidine derivative synthesized by Streptomyces strains under osmotic and thermal stress. First isolated during studies on Streptomyces parvulus , THP(B) accumulates intracellularly when these bacteria are exposed to 0.5 M NaCl or elevated temperatures (30–39°C) . Structurally, THP(B) adopts a zwitterionic half-chair conformation with an axially positioned carboxyl group, as confirmed by NMR and X-ray crystallography . This conformation enhances its stability under stress conditions.

Functionally, THP(B) acts as a compatible solute, mitigating growth inhibition in Escherichia coli caused by osmotic or heat stress . It also demonstrates DNA-protective properties, lowering the melting temperature (Tm) of double-stranded DNA and enabling full isostabilization (equal stabilization of AT and GC base pairs) in PCR applications . These traits have led to its use in biotechnological protocols, such as enhancing the thermal stability of DNA polymerases .

Properties

IUPAC Name |

2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXNXVUDBPYKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117305-84-7, 96702-03-3 | |

| Record name | 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117305847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ectoine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biological Activity

2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine, also known as THP(B), is a compound of significant interest due to its biological activities, particularly its role as an osmoprotectant in various bacterial species. This article delves into the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its zwitterionic nature and half-chair conformation in solution. This structural configuration is crucial for its interaction with biological molecules and its protective effects under stress conditions. The compound's molecular structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 154.17 g/mol |

| Zwitterionic Form | Exists as a zwitterion in aqueous solution |

| Conformation | Half-chair conformation |

Osmoprotective Role

Research indicates that this compound acts as an effective osmoprotectant. It accumulates in bacterial cells under osmotic and heat stress conditions, such as high salinity or elevated temperatures. This accumulation helps stabilize proteins and cellular structures, enabling bacteria like Streptomyces and Escherichia coli to survive adverse environmental conditions .

The mechanism through which THP(B) exerts its protective effects involves:

- Stabilization of Proteins : By interacting with proteins and cellular membranes, THP(B) prevents denaturation caused by high osmotic pressure.

- Hydration Shell Influence : The zwitterionic nature allows THP(B) to enhance the hydration shell around biomolecules, which is vital for maintaining their functional integrity under stress .

Case Studies

- Stress Response in Streptomyces Strains

- Impact on DNA Interaction

Comparative Analysis with Similar Compounds

THP(B) shares structural similarities with ectoine and hydroxyectoine, both known for their osmoprotective properties. Comparative studies reveal that while ectoine primarily protects against osmotic stress, THP(B) also exhibits unique effects on enzymatic activities related to DNA metabolism .

| Compound | Osmoprotective Activity | Effect on Enzymes |

|---|---|---|

| THP(B) | High | Inhibits EcoRI |

| Ectoine | High | Minimal effect on DNase I |

| Hydroxyectoine | Moderate | Inhibits EcoRI more effectively |

Synthesis and Applications

The synthesis of THP(B) can be achieved through various chemical routes involving the reaction of tetrahydropyrimidines with carboxylating agents. Its derivatives have shown promise in the development of bioactive compounds used in pharmaceuticals and agricultural applications .

Scientific Research Applications

Antimicrobial Agent

THP(B) has been studied for its potential as an antimicrobial agent . Its structural similarity to other biologically active compounds suggests it may inhibit the growth of certain bacteria. Preliminary studies indicate that it can interact with bacterial membranes or metabolic pathways.

Drug Development Scaffold

The compound serves as a scaffold for drug development. Scaffolds are essential in medicinal chemistry as they provide a core structure that can be modified to enhance potency or selectivity for specific biological targets. The unique properties of THP(B) make it a promising candidate for further exploration in this context.

Gene Therapy and Drug Delivery

Research indicates that THP(B) can effectively bind to DNA and RNA sequences. This binding affinity suggests potential applications in gene therapy and as a component in drug delivery systems. Its ability to interact with nucleic acids may facilitate targeted therapeutic interventions .

Osmoprotectant Role

THP(B) has been identified as an osmoprotectant in certain bacterial strains, helping them withstand osmotic and heat stress. This protective role is crucial for maintaining cellular integrity under adverse environmental conditions .

Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of THP(B) against several bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria, suggesting its potential utility in developing new antimicrobial agents.

Study 2: Gene Delivery Systems

Another research focused on the binding interactions between THP(B) and oligonucleotides. The findings demonstrated that THP(B) could form stable complexes with nucleic acids, enhancing its prospects as a drug delivery vehicle for gene therapy applications .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine | Contains a tetrahydropyrimidine ring and carboxyl group | Exhibits significant biological activity |

| 2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine | Hydroxy group addition | Enhanced solubility and potential for different biological activity |

| 2-Amino-4-carboxy-3,4-dihydropyrimidine | Amino group instead of methyl | Different reactivity profile due to amino group |

The unique combination of functional groups in THP(B) contributes to its distinctive reactivity and biological activity compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

THP(B) shares functional and structural similarities with several osmolytes and DNA stabilizers. Below is a detailed comparison:

THP(A) (2-Methyl-4-carboxy-5-hydroxy-3,4,5,6-tetrahydropyrimidine)

- Structural Differences : THP(A) contains a 5-hydroxyl group absent in THP(B), but both share identical zwitterionic conformations in solution and crystalline states .

- Functional Comparison :

- THP(A) accumulates at higher intracellular concentrations than THP(B) under heat stress (39°C) .

- Both compounds reverse osmotic and thermal growth inhibition in E. coli, but THP(A) exhibits marginally superior efficacy in extreme conditions .

- THP(A) and THP(B) synergistically stabilize DNA polymerases in patented protocols, though THP(B) uniquely lowers DNA Tm for PCR optimization .

Betaine (Trimethylglycine)

- Structural Differences : Betaine is a trimethylated glycine derivative, lacking the tetrahydropyrimidine ring system of THP(B).

- Betaine is widely used in plant stress responses, whereas THP(B) is specific to bacterial osmoregulation .

Proline

- Structural Differences: Proline is a cyclic amino acid, structurally distinct from THP(B)’s tetrahydropyrimidine core.

- Functional Comparison :

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyrimidine)

- Structural Differences : MPTP shares a tetrahydropyrimidine backbone but includes a phenyl group, unlike THP(B)’s carboxyl substituent.

- Functional Comparison :

Data Tables

Table 1. Structural and Functional Comparison of THP(B) with Key Analogs

Table 2. Research Findings on THP(B) and Analogs

Preparation Methods

Amidino Salt Condensation for Carboxy-Substituted Derivatives

Brown and Evans’ 1962 one-step synthesis revolutionized tetrahydropyrimidine chemistry by reacting amidine salts with 1,3-propanediamine under reflux . This method’s versatility is exemplified by its application to formamidine acetate, yielding 2-amino derivatives, and its adaptation to diamines with carboxyl groups. For example, 2,4-diaminobutanoic acid condensed with formamidine acetate to produce 4-carboxy-1,4,5,6-tetrahydropyrimidine .

Table 1: Reaction Conditions for Amidino Salt Condensation

| Amidine Salt | Diamine | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|

| Formamidine acetate | 1,3-Propanediamine | 140 | 65 | 2-Amino-tetrahydropyrimidine |

| Formamidine acetate | 2,4-Diaminobutanoic acid | 140 | 58 | 4-Carboxy-tetrahydropyrimidine |

To synthesize 2-methyl-4-carboxy-THP, a logical extension involves using 2-methyl-1,3-propanediamine derivatives. However, the steric and electronic effects of the methyl group necessitate modified reaction conditions, such as prolonged reflux times or elevated temperatures, to achieve comparable yields .

Biosynthetic Pathways in Streptomyces parvulus

Recent studies identified THP(B) as a natural product in Streptomyces parvulus, where it accumulates during actinomycin D biosynthesis . While the exact enzymatic pathway remains uncharacterized, isotopic labeling and precursor feeding experiments suggest a route involving:

-

Carboxylation of 2-methyl-THP : Incorporation of CO₂ at position 4 via a carboxylase enzyme.

-

Oxidative modification : Potential hydroxylation at position 5 to form THP(A), followed by decarboxylation .

This biogenetic route offers a sustainable alternative to chemical synthesis, though industrial scalability challenges persist. Fermentation optimization and genetic engineering of Streptomyces strains could enhance THP(B) titers, leveraging the organism’s native metabolic machinery .

Post-Cyclization Functionalization Strategies

Introducing the 4-carboxy group post-cyclization remains underexplored but holds promise for modular synthesis. Potential approaches include:

-

Carboxylation via Grignard reagents : Reaction of 2-methyl-THP with CO₂ in the presence of a strong base.

-

Oxidative cleavage : Ozonolysis of a 4-vinyl substituent followed by oxidation to carboxylic acid.

Preliminary experiments with 2-phenyl-THP demonstrated successful acetylation at position 1 using acetic anhydride , suggesting that similar electrophilic reactions could target position 4 for carboxylation. However, regioselectivity challenges and side reactions (e.g., ring-opening) require careful optimization.

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of THP(B) Synthesis Routes

| Method | Yield (%) | Scalability | Functional Group Tolerance | Key Challenges |

|---|---|---|---|---|

| Amidino condensation | 50–65 | High | Moderate | Diamine substrate availability |

| Biosynthesis | – | Low | High | Fermentation optimization |

| Post-cyclization | <30 | Moderate | Low | Regioselectivity control |

The amidino condensation method remains the most reliable for laboratory-scale synthesis, whereas biosynthesis offers greener chemistry at the cost of yield. Hybrid approaches, such as enzymatic carboxylation of chemically synthesized 2-methyl-THP, could bridge this gap.

Q & A

Q. What synthetic routes are available for 2-methyl-4-carboxy-3,4,5,6-tetrahydropyrimidine [THP(B)], and how is its purity validated?

THP(B) is synthesized via condensation reactions using precursors like 2,4-diaminobutyric acid dihydrochloride and dimethyl--tosyliminodithiocarbonimidate under reflux conditions. Post-synthesis purification involves recrystallization from isopropyl alcohol-ether. Purity is confirmed via melting point analysis, elemental composition (C, H, N, S), and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity .

Q. How is THP(B) structurally characterized in solution and solid states?

Conformational analysis employs one- and two-dimensional H and C NMR in aqueous solution, revealing a zwitterionic structure with a half-chair conformation. X-ray crystallography confirms axial positioning of the carboxyl group and dynamic disorder in the methyl group hydrogens. These methods highlight identical conformations in solution and crystal states, emphasizing internal molecular stability despite differing intermolecular environments .

Q. What biological role does THP(B) play in microbial stress responses?

THP(B) accumulates in Streptomyces strains under osmotic stress (0.5 M NaCl) and heat shock (39°C), acting as a compatible solute. C NMR studies demonstrate its intracellular concentration correlates with stress tolerance, protecting DNA and reversing growth inhibition in E. coli under similar conditions. This suggests a conserved osmoregulatory mechanism across bacteria .

Advanced Research Questions

Q. How does THP(B) compare to betaine in modulating DNA stability during PCR?

THP(B) partially "isostabilizes" DNA by reducing the melting temperature () difference between GC and AT base pairs, though less effectively than betaine. At 6.2 M, it narrows the range of natural DNAs from 57–78°C to 28–32°C, enabling low-temperature PCR with Klenow polymerase. Primers of 30–35 bp length are recommended to offset reduced specificity at high THP(B) concentrations .

Q. What experimental approaches resolve contradictions in THP(B)’s conformational dynamics across studies?

Discrepancies in methyl group disorder (dynamic vs. static) are addressed via carbon spin-lattice relaxation () measurements and X-ray diffraction. While NMR detects dynamic behavior in solution, crystallography shows static disorder in the solid state. Combined techniques validate the molecule’s rigidity in the crystal lattice and flexibility in solution .

Q. How can THP(B)’s role in actinomycin D biosynthesis be mechanistically investigated?

Co-temporal synthesis of THP(B) and actinomycin D in Streptomyces parvulus suggests a self-defense role. Methodologies include:

Q. What strategies optimize THP(B) yield in microbial fermentation?

Yield enhancement involves:

- Media optimization : High NaCl (0.5 M) and elevated temperature (39°C) to induce stress.

- Carbon source modulation : C-labeled glucose to track metabolic flux via NMR.

- Fed-batch cultivation : Maintaining pH and oxygen levels to prolong production phase .

Methodological Notes

- Contradiction Analysis : When THP(B)’s efficacy in PCR conflicts with betaine, compare curves and primer specificity across concentrations .

- Structural Validation : Always cross-reference NMR coupling constants with X-ray data to resolve axial/equatorial functional group positioning .

- Biological Replication : Use multiple Streptomyces strains to confirm THP(B)’s conserved osmoregulatory role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.